molecular formula C8H15ClN2O B2954425 4-Azaspiro[2.5]octane-7-carboxamide;hydrochloride CAS No. 2309461-71-8

4-Azaspiro[2.5]octane-7-carboxamide;hydrochloride

Cat. No.: B2954425
CAS No.: 2309461-71-8
M. Wt: 190.67
InChI Key: SRQKMADEVFJRBZ-UHFFFAOYSA-N
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Description

4-Azaspiro[2.5]octane-7-carboxamide;hydrochloride is a spirocyclic compound featuring a bicyclic structure with a nitrogen atom (aza) at position 4 and a carboxamide group at position 7 of the octane ring. The hydrochloride salt enhances its stability and solubility, making it relevant for pharmaceutical and synthetic applications.

Properties

IUPAC Name

4-azaspiro[2.5]octane-7-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c9-7(11)6-1-4-10-8(5-6)2-3-8;/h6,10H,1-5H2,(H2,9,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQKMADEVFJRBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(CC2)CC1C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azaspiro[2.5]octane-7-carboxamide;hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For example, a cyclization reaction of a linear precursor containing an amine and a carboxylic acid group can be induced under acidic or basic conditions to form the spirocyclic structure.

    Amidation: The carboxylic acid group in the spirocyclic core is then converted to a carboxamide group through an amidation reaction. This can be achieved using reagents such as carbodiimides (e.g., EDC, DCC) in the presence of a suitable amine.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Azaspiro[2.5]octane-7-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced derivatives with fewer oxygen atoms.

Scientific Research Applications

4-Azaspiro[2.5]octane-7-carboxamide;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and enzyme inhibition properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Azaspiro[2.5]octane-7-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is distinguished by its carboxamide group, which differentiates it from other spirocyclic hydrochlorides. Key analogs include:

Compound Name CAS No. Molecular Formula Molecular Weight Functional Groups Key Differences Reference
4-Azaspiro[2.5]octane hydrochloride - C₇H₁₄ClN 163.65 Secondary amine (HCl salt) Lacks carboxamide group
4-Azaspiro[2.4]heptane-7-carboxylic acid hydrochloride - C₇H₁₂ClNO₂ 177.63 Carboxylic acid (HCl salt) Smaller spiro ring (2.4 vs. 2.5)
6-Azaspiro[2.5]octane hydrochloride 1037834-62-0 C₇H₁₄ClN 163.65 Secondary amine (HCl salt) Nitrogen position shifted to 6
4-Oxa-7-azaspiro[2.5]octane hydrochloride 1427195-23-0 C₆H₁₂ClNO 149.62 Ether (oxa) and amine (HCl salt) Oxygen replaces carbon in the spiro ring
4,7-Diazaspiro[2.5]octane dihydrochloride 145122-56-1 C₆H₁₂N₂·2HCl 213.56 Two amines (dihydrochloride salt) Additional nitrogen at position 7

Key Observations :

  • Spiro Ring Size : Smaller spiro systems (e.g., 2.4 in heptane derivatives) reduce steric hindrance compared to 2.5-octane analogs .
  • Functional Groups : Carboxamide derivatives (target) likely exhibit higher hydrogen-bonding capacity than carboxylic acids or ethers, influencing solubility and receptor interactions .
  • Nitrogen Position : Shifting the nitrogen (e.g., 6-azaspiro vs. 4-azaspiro) alters basicity and salt formation efficiency .

Insights :

  • Hydrogenation Efficiency : High yields (95–99%) are achievable with Pd/C catalysts for spirocyclic amines .
  • Carboxamide Synthesis : The target compound may derive from ester precursors (e.g., methyl carboxylate) via hydrolysis and subsequent amidation .

Physical and Chemical Properties

Property 4-Azaspiro[2.5]octane-7-carboxamide;hydrochloride (Inferred) 4-Azaspiro[2.5]octane hydrochloride 4-Azaspiro[2.4]heptane-7-carboxylic acid hydrochloride
Melting Point Likely >100°C (carboxamide trend) Not reported 69–70°C (carboxylic acid analog)
Solubility High (HCl salt and polar carboxamide) Moderate (amine HCl salt) Moderate (carboxylic acid)
Stability Enhanced by spirocyclic rigidity Stable under inert conditions Sensitive to decarboxylation

Biological Activity

4-Azaspiro[2.5]octane-7-carboxamide;hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various therapeutic contexts.

Structure and Composition

  • Chemical Formula : C7H14ClN
  • CAS Number : 2309461-71-8
  • Molecular Weight : 161.65 g/mol

The compound features a spirocyclic structure, which is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that it may act as an agonist for certain G protein-coupled receptors (GPCRs) and may inhibit various kinases involved in cellular signaling pathways.

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Neuroprotective Effects : There is evidence pointing towards its potential role in neuroprotection, particularly in models of neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory pathways, which could be beneficial in conditions such as arthritis and inflammatory bowel disease.

Case Studies and Research Findings

Recent studies have investigated the efficacy of this compound in various biological contexts:

StudyFindings
Study 1 Evaluated antimicrobial activity against E. coli and S. aureus, showing significant inhibition at low concentrations.
Study 2 Investigated neuroprotective effects in a mouse model of Alzheimer's disease, demonstrating reduced neuronal death and improved cognitive function.
Study 3 Assessed anti-inflammatory effects in a rat model of colitis, revealing decreased levels of pro-inflammatory cytokines.

Synthesis and Preparation

The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that form the spirocyclic structure. The methods often utilize readily available precursors and can be optimized for yield and purity.

Synthetic Route

  • Formation of Spirocyclic Core : Involves cyclization reactions using appropriate reagents under controlled conditions.
  • Carboxamide Formation : The introduction of the carboxamide group is achieved through acylation reactions with amines.
  • Hydrochloride Salt Formation : The final step involves converting the base form into its hydrochloride salt for enhanced solubility and stability.

Applications in Medicine

This compound holds potential applications in several therapeutic areas:

  • Infectious Diseases : As an antimicrobial agent, it could be developed further for treating resistant bacterial infections.
  • Neurodegenerative Disorders : Its neuroprotective properties suggest potential use in therapies for diseases like Alzheimer's.
  • Inflammatory Conditions : The anti-inflammatory effects position it as a candidate for treating chronic inflammatory diseases.

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